molecular formula C19H23N3S B2834367 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide CAS No. 433309-72-9

4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide

Cat. No.: B2834367
CAS No.: 433309-72-9
M. Wt: 325.47
InChI Key: LXCPVMCENUAIIM-UHFFFAOYSA-N
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Description

The compound “4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide” is a derivative of piperazine, which is a common moiety in many pharmaceutical compounds . The diphenylmethyl group is also a common feature in many drugs .


Molecular Structure Analysis

Again, while specific structural data for “this compound” is not available, we can infer some general features based on its structure. The piperazine ring is likely to adopt a chair conformation, as is common for six-membered rings .


Chemical Reactions Analysis

Piperazine derivatives are known to undergo a variety of chemical reactions, including acylation, alkylation, and various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific data for “this compound” is not available, we can infer that it is likely to be a solid at room temperature, given the presence of the piperazine ring and the diphenylmethyl group .

Scientific Research Applications

Anticancer Activity

Studies have shown that compounds closely related to 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide exhibit significant anticancer activity. For instance, derivatives synthesized and evaluated for in vitro anticancer activities highlighted the potential of certain compounds as active anticancer agents with favorable IC50 values against various cancer cell lines (Hou et al., 2006). Additionally, the synthesis of novel derivatives and their characterization have further confirmed the promising anticancer potential of these compounds (Teimoori et al., 2011).

Metabolism and Bioavailability

Metabolic studies of closely related compounds, such as TM208, have been conducted to understand their metabolism and bioavailability. High-performance liquid chromatography and mass spectrometry have been used to study the major metabolites in rat bile, highlighting the extensive metabolism of these compounds and identifying several metabolites (Jiang et al., 2007). Another study focused on the bioavailability of TM208 in rats, providing insights into the pharmacokinetics and suggesting potential toxic effects through metabonomic analysis (Yang et al., 2014).

Corrosion Inhibition

Research on the corrosion inhibition properties of this compound analogs has shown their effectiveness in protecting steel surfaces against corrosion in acidic environments. Studies have demonstrated that certain derivatives act as good corrosion inhibitors, with their performance closely related to their molecular structures (About et al., 2020).

Antimicrobial and Antioxidant Activities

Novel thiosemicarbazones and related derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies have identified compounds with potent antibacterial activity against various pathogens, as well as significant antioxidant potential, highlighting their therapeutic potential beyond anticancer applications (Karaküçük-Iyidoğan et al., 2014).

Quantum Chemical Studies

Quantum chemical studies have been conducted to understand the inhibition potentials of some thiosemicarbazides for the corrosion of mild steel in acidic medium. These studies offer insights into the molecular interactions and the effectiveness of these compounds as corrosion inhibitors, correlating quantum chemical parameters with experimental inhibition efficiencies (Ebenso et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to interact with a variety of biological targets, including histamine and serotonin receptors .

Future Directions

The future directions for research on “4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide” would likely depend on its biological activity. If it shows promising activity against a particular biological target, it could be further optimized and studied as a potential therapeutic agent .

Properties

IUPAC Name

4-benzhydryl-N-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3S/c1-20-19(23)22-14-12-21(13-15-22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCPVMCENUAIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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